2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one is a complex organic compound that features a benzodioxole moiety and a thia-azabicycloheptane structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one typically involves multiple steps, including the formation of the benzodioxole ring and the thia-azabicycloheptane structure. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, along with a phosphine ligand and a base like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation, and hydride donors for reduction . The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown significant anticancer activity.
Benzodioxol carboxamide derivatives: These compounds have been studied for their antidiabetic potential.
Uniqueness
What sets 2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one apart is its unique combination of the benzodioxole and thia-azabicycloheptane structures, which confer distinct chemical and biological properties . This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14(15-6-11-5-10(15)7-19-11)4-9-1-2-12-13(3-9)18-8-17-12/h1-3,10-11H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCGUYIDXBTWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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